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Compound of Interest

Compound Name: 1,2,4-Benzenetriol

Cat. No.: B023740 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 1,2,4-benzenetriol
(hydroxyhydroquinone), a key metabolite of benzene and a versatile chemical intermediate.[1]

[2] The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic characteristics, offering valuable data for researchers, scientists, and

professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

1,2,4-benzenetriol. The data presented here were obtained in deuterated dimethyl sulfoxide

(DMSO-d₆), a common solvent for this compound.[3]

¹H NMR Data
The ¹H NMR spectrum of 1,2,4-benzenetriol exhibits distinct signals for its aromatic protons

and hydroxyl groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a

reference standard.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

C4–OH 8.65 Singlet (s) -

C2–OH 8.47 Singlet (s) -

C1–OH 8.01 Singlet (s) -

C6-H 6.48 Doublet (d) ³JHH = 8.5 Hz

C3-H 6.20 Doublet (d) ⁴JHH = 2.8 Hz

C5-H 6.00
Doublet of doublets

(dd)

⁴JHH = 2.8 Hz, ³JHH

= 8.5 Hz

Table 1: ¹H NMR (400 MHz, DMSO-d₆) spectral data for 1,2,4-Benzenetriol.[3]

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C4 150.2

C2 145.7

C1 137.6

C6 115.8

C5 105.1

C3 103.5

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) spectral data for 1,2,4-Benzenetriol.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 1,2,4-benzenetriol. The

spectrum is characterized by prominent absorption bands corresponding to the hydroxyl (O-H)
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and aromatic (C-H, C=C) groups.

Vibrational Mode
Approximate Wavenumber

(cm⁻¹) Range
Intensity

O-H stretch (phenolic) 3600 - 3200 Strong, broad

C-H stretch (aromatic) 3100 - 3000 Medium

C=C stretch (aromatic ring) 1650 - 1450 Medium to strong

C-O stretch (phenolic) 1260 - 1180 Strong

C-H bend (aromatic, out-of-

plane)
900 - 675 Strong

Table 3: Characteristic IR absorption bands for 1,2,4-Benzenetriol.

Experimental Protocols
Accurate spectroscopic data acquisition relies on meticulous sample preparation and

standardized instrument parameters.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 1,2,4-benzenetriol in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. For

quantitative analysis, a known amount of an internal standard can be added.[3]

Instrumentation: The data presented were acquired on a 400 MHz NMR spectrometer.[3]

Data Acquisition for ¹H NMR:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: Calibrated 90° pulse

Acquisition time: 2-4 seconds
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Data Acquisition for ¹³C NMR:

Number of scans: 1024 or more (due to lower natural abundance)

Relaxation delay: 2-5 seconds

Technique: Proton-decoupled

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase

and baseline correct the resulting spectrum. Reference the spectrum using the residual

solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Grind a small amount (1-2 mg) of dry 1,2,4-benzenetriol with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4]

[5]

The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet-forming die and press under high pressure (several tons)

to form a transparent or semi-transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Processing: The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).
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Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of 1,2,4-
benzenetriol.
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Click to download full resolution via product page

Caption: Workflow for NMR and IR Spectroscopic Analysis of 1,2,4-Benzenetriol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023740#spectroscopic-data-of-1-2-4-benzenetriol-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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